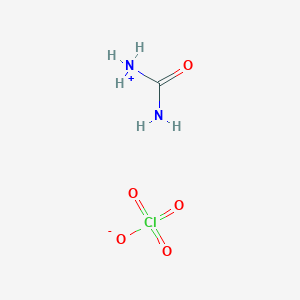
Carbamoylazanium;perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamoylazanium;perchlorate is a chemical compound that consists of a carbamoylazanium cation and a perchlorate anion The carbamoylazanium cation is derived from carbamic acid, while the perchlorate anion is derived from perchloric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamoylazanium;perchlorate can be synthesized through the reaction of carbamic acid with perchloric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
H2NCOOH+HClO4→H3NCO++ClO4−
Industrial Production Methods
Industrial production of perchlorates, including this compound, is primarily achieved through electrochemical methods. This involves the oxidation of chlorates in an electrochemical cell. Sodium chlorate is often used as the starting material due to its high solubility. The process involves the following steps:
- Electrolytic oxidation of sodium chlorate to sodium perchlorate.
- Conversion of sodium perchlorate to this compound through metathesis reactions.
Chemical Reactions Analysis
Types of Reactions
Carbamoylazanium;perchlorate undergoes various chemical reactions, including:
Oxidation: The perchlorate anion is a strong oxidizing agent and can participate in oxidation reactions.
Reduction: Under certain conditions, the perchlorate anion can be reduced to chloride.
Substitution: The carbamoylazanium cation can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium thiosulfate and iron(II) sulfate are used.
Substitution: Nucleophiles like ammonia and primary amines can react with the carbamoylazanium cation.
Major Products
Oxidation: Products include carbon dioxide and water.
Reduction: Products include chloride ions and water.
Substitution: Products include substituted carbamoyl derivatives.
Scientific Research Applications
Carbamoylazanium;perchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an oxidizing agent.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, such as antimicrobial properties.
Industry: Used in the production of explosives and propellants due to its strong oxidizing properties.
Mechanism of Action
The mechanism of action of carbamoylazanium;perchlorate involves its ability to act as an oxidizing agent. The perchlorate anion can accept electrons from other molecules, leading to oxidation reactions. This process can disrupt cellular processes and lead to the formation of reactive oxygen species. The molecular targets include enzymes and other proteins that are susceptible to oxidation.
Comparison with Similar Compounds
Similar Compounds
Ammonium perchlorate: Commonly used in rocket propellants.
Potassium perchlorate: Used in pyrotechnics and explosives.
Sodium perchlorate: Used in chemical synthesis and as a laboratory reagent.
Uniqueness
Carbamoylazanium;perchlorate is unique due to the presence of the carbamoylazanium cation, which imparts distinct chemical properties compared to other perchlorates. Its ability to participate in both oxidation and substitution reactions makes it versatile for various applications.
Properties
CAS No. |
89752-84-1 |
|---|---|
Molecular Formula |
CH5ClN2O5 |
Molecular Weight |
160.51 g/mol |
IUPAC Name |
carbamoylazanium;perchlorate |
InChI |
InChI=1S/CH4N2O.ClHO4/c2-1(3)4;2-1(3,4)5/h(H4,2,3,4);(H,2,3,4,5) |
InChI Key |
CLXPQCKVAYIJQB-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)([NH3+])N.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















